N-(2-chlorobenzyl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide
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Description
N-(2-chlorobenzyl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C18H18ClN5OS and its molecular weight is 387.89. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Fused Thiazolo[3,2-a]pyrimidinones
The compound N-(2-chlorobenzyl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide is a part of a group of compounds synthesized using N-aryl-2-chloroacetamides as doubly electrophilic building blocks, leading to the formation of ring annulated thiazolo[3,2-a]pyrimidinone products. The structure of these compounds was confirmed through analytical and spectral studies, including single-crystal X-ray data (Janardhan et al., 2014).
Pharmacological Investigations and Biological Evaluations
Antimicrobial Activity Studies
Some novel heterocyclic compounds, including the studied acetamide derivative, were prepared and evaluated for their antibacterial and antifungal activities. The newly synthesized compounds showed significant antimicrobial activity (Nunna et al., 2014).
Anticancer and Antitumor Activities
Several derivatives of the compound were synthesized and screened for their potential antitumor activity in vitro against human tumor cell lines derived from different neoplastic diseases. Among these, certain compounds showed considerable anticancer activity against some cancer cell lines, highlighting the pharmacophoric importance of the compound's structure (Yurttaş et al., 2015).
Chemical and Physical Property Analysis
pKa Determination
The acidity constants of derivatives of the compound were determined through UV spectroscopic studies. The findings revealed specific protonation sites in the compound's structure, providing insights into its chemical behavior in different environments (Duran & Canbaz, 2013).
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5OS/c1-11-7-12(2)22-17(21-11)24-18-23-14(10-26-18)8-16(25)20-9-13-5-3-4-6-15(13)19/h3-7,10H,8-9H2,1-2H3,(H,20,25)(H,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDACKZRSJCKVCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.